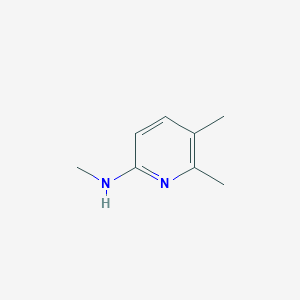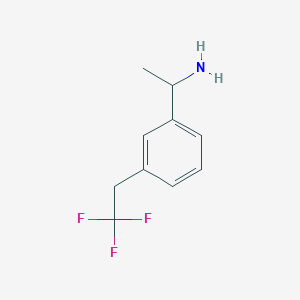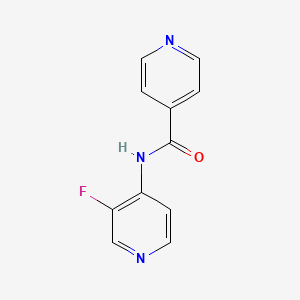
4-Pyridinecarboxamide, N-(3-fluoro-4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoropyridin-4-yl)isonicotinamide is a chemical compound with the molecular formula C11H8FN3O It is characterized by the presence of a fluoropyridine moiety attached to an isonicotinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoropyridin-4-yl)isonicotinamide typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Fluoropyridin-4-yl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluoropyridin-4-yl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Fluoropyridin-4-yl)isonicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Fluoropyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the isonicotinamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluoropyridin-3-yl)isonicotinamide
- N-(3-Chloropyridin-4-yl)isonicotinamide
- N-(3-Bromopyridin-4-yl)isonicotinamide
Uniqueness
N-(3-Fluoropyridin-4-yl)isonicotinamide is unique due to the presence of the fluorine atom at the 3-position of the pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other halogenated derivatives.
Propiedades
Fórmula molecular |
C11H8FN3O |
|---|---|
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
N-(3-fluoropyridin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-9-7-14-6-3-10(9)15-11(16)8-1-4-13-5-2-8/h1-7H,(H,14,15,16) |
Clave InChI |
GCWHJRKOFLTLNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)NC2=C(C=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


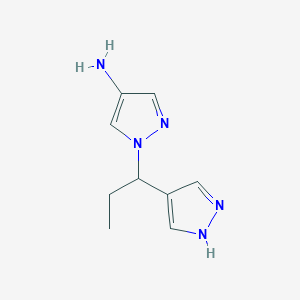
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
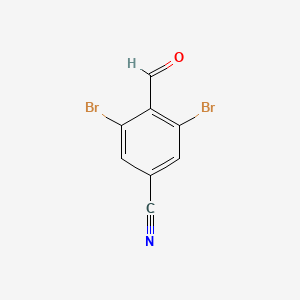
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)

![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
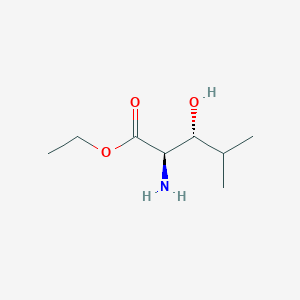
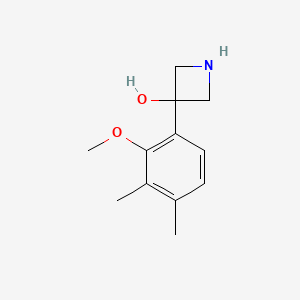
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)

![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)
